4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[5-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyrazol-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c17-9-11-1-3-12(4-2-11)21-14(5-6-19-21)13-10-18-16-20(15(13)22)7-8-23-16/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJAFSTCOOANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-pyrimidine core and subsequent functionalization to introduce the pyrazole and benzenecarbonitrile moieties. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Fungicidal |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies suggest that this compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Case Study on Anticancer Properties : A study involving human breast cancer cell lines reported that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the thiazolo-pyrimidine ring system is crucial for its biological interactions. Modifications at various positions on the ring can enhance or reduce activity, highlighting the importance of SAR studies in drug development.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several heterocyclic systems reported in the literature. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects : The nitrile group in the target compound enhances polarity compared to carboxamide derivatives (e.g., the compound in ), which may influence solubility or binding interactions .
- Biological Relevance: Pyrazole-carbonitriles like fipronil () are known pesticides, suggesting that the nitrile-thiazolopyrimidine hybrid could exhibit bioactivity, though specific data are lacking .
- Synthetic Complexity : The fused thiazolo-pyrimidine core (common in , and 10) requires multistep synthesis, often involving cyclocondensation or heterocyclic annulation .
Physicochemical and Spectroscopic Comparisons
IR Spectroscopy :
- The target compound’s nitrile group is expected to show a strong absorption near 2220 cm⁻¹ , consistent with the C≡N stretch observed in analogous carbonitriles (e.g., 2220 cm⁻¹ in ) .
- The carbonyl (C=O) stretch in the thiazolo-pyrimidine ring should appear near 1638 cm⁻¹ , as seen in related derivatives .
NMR Data :
Thermal Stability :
Reactivity and Functionalization Potential
- The nitrile group offers a site for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), a feature shared with pyrazole-carbonitriles like ethiprole () .
- The thiazolo-pyrimidine core may undergo electrophilic substitution at electron-rich positions, analogous to reactions reported for benzo-thiazolo-pyridopyrimidines () .
Q & A
Q. What are the common synthetic routes for 4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives can be prepared by reacting pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives under reflux conditions (e.g., ethanol as solvent). Piperidine is often used as a catalyst to facilitate cyclization . Key steps include purification via recrystallization (e.g., ethanol) and characterization using IR (C=O and C≡N stretches), H NMR (proton environments), and mass spectrometry (molecular ion verification) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- IR spectroscopy : Detects functional groups like carbonyl (C=O, ~1638 cm) and nitrile (C≡N, ~2220 cm) .
- H NMR : Assigns proton signals (e.g., aromatic protons at δ 7.16–7.79 ppm, NH protons at δ 9.14–11.89 ppm) .
- Elemental analysis : Validates empirical formula (e.g., CHClNOS) with <1% deviation .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 422 [M]) .
Q. What are the common challenges in synthesizing thiazolo-pyrimidine hybrids?
- Methodological Answer : Challenges include low yields due to side reactions (e.g., incomplete cyclization) and purification difficulties. Strategies to mitigate these involve:
- Optimizing solvent polarity (ethanol vs. DMF) to enhance solubility.
- Using catalysts like piperidine to accelerate cyclization .
- Employing gradient column chromatography for intermediates with similar polarities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NH proton shifts or missing C≡N signals) may arise from tautomerism, solvent effects, or impurities. Solutions include:
Q. What strategies optimize reaction yields for pyrazole-thiazolo[3,2-a]pyrimidine hybrids?
- Methodological Answer : Yield optimization involves systematic screening:
- Catalyst screening : Piperidine vs. DBU (1–5 mol%), with piperidine showing higher efficiency in ethanol .
- Reaction time : Extended reflux (8–12 hours) improves cyclization but risks decomposition beyond 24 hours .
- Solvent selection : Ethanol outperforms DMF in reducing by-products for this reaction .
Q. How can computational methods aid in predicting physicochemical properties of this compound?
- Methodological Answer : Tools like ChemSpider’s ACD/Labs Percepta Platform predict:
Q. What experimental designs address contradictions in biological activity data?
- Methodological Answer : Contradictory bioactivity (e.g., varying IC values) may stem from assay conditions. Mitigation strategies:
- Dose-response curves : Conducted in triplicate with standardized cell lines.
- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Statistical models : Use ANOVA to account for variability in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
